o-Toluic acid

Übersicht

Beschreibung

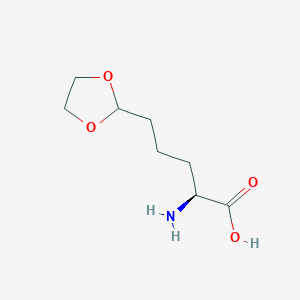

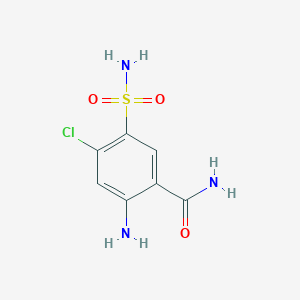

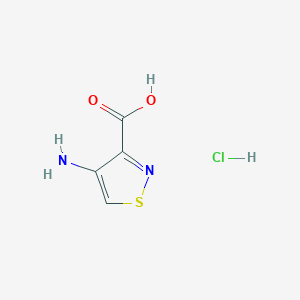

o-Toluic acid: , also known as 2-methylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is an isomer of p-toluic acid and m-toluic acid. When purified and recrystallized, this compound forms needle-shaped crystals. This compound was first noticed by Sir William Ramsay, the discoverer of noble gases and winner of the 1904 Nobel Prize in Chemistry .

Wirkmechanismus

Target of Action

o-Toluic acid, also known as 2-methylbenzoic acid, is an aromatic carboxylic acid

Mode of Action

The exact mode of action of this compound is not well-documented. As a carboxylic acid, it can donate a proton (H+) and act as an acid in biological systems. This property might influence its interaction with its targets. For instance, it could potentially form hydrogen bonds with its targets, altering their structure and function .

Biochemical Pathways

For instance, they can participate in reactions such as decarboxylation and transamination .

Pharmacokinetics

Its metabolism might involve oxidation and conjugation reactions, and it’s likely excreted in the urine .

Result of Action

Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect its ionization state, which might influence its absorption, distribution, and interaction with targets. Temperature and presence of other substances might also affect its stability and action .

Biochemische Analyse

Biochemical Properties

It is known that o-Toluic acid is an aromatic carboxylic acid, which suggests that it may participate in biochemical reactions involving carboxylic acids

Molecular Mechanism

The molecular mechanism of this compound involves undergoing chemical transformations, such as oxidation or esterification, to yield derivatives with specific properties . At the molecular level, this compound interacts with other reagents to form new bonds and generate products with desired characteristics .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in continuous-flow processes for the dinitration of this compound . The this compound was dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid with 96% isolated yield . This suggests that this compound is stable under these conditions and can undergo chemical transformations over time.

Metabolic Pathways

It is known that this compound is a xenobiotic metabolite , which suggests that it may be involved in the metabolism of foreign substances in the body.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: o-Toluylsäure kann durch verschiedene Verfahren synthetisiert werden:

- Reduktion von Phthalid mit Iodwasserstoffsäure und Phosphor .

- Elektrolytische Oxidation von o-Xylol .

- Katalytische Hydrierung von Phthalsäureanhydrid .

- Hydrolyse von o-Tolunitril mit Schwefelsäure .

- Carbonisierung der Etherlösung des Reaktionsprodukts aus Butyllithium und o-Bromtoluol .

Oxidation von o-Xylol mit Salpetersäure: Dies ist eine gängige Methode, bei der o-Xylol mit konzentrierter Salpetersäure oxidiert wird. Das Reaktionsgemisch wird etwa 55 Stunden lang bei Temperaturen zwischen 145 °C und 155 °C unter Rückfluss erhitzt.

Industrielle Produktionsverfahren: Die industrielle Produktion von o-Toluylsäure erfolgt hauptsächlich durch die Oxidation von o-Xylol mit Salpetersäure, da dieses Verfahren effizient und kostengünstig ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

- Oxidation : o-Toluylsäure kann zu verschiedenen Derivaten oxidiert werden.

- Reduktion : Sie kann zu Verbindungen wie o-Tolunitril reduziert werden.

- Substitution : o-Toluylsäure kann an Substitutionsreaktionen teilnehmen, um Derivate wie o-Toluoylchlorid und o-Cyano-benzaldehyd zu bilden .

Häufige Reagenzien und Bedingungen:

- Oxidationsmittel : Salpetersäure wird üblicherweise für Oxidationsreaktionen verwendet .

- Reduktionsmittel : Iodwasserstoffsäure und Phosphor werden für Reduktionsreaktionen verwendet .

- Substitutionsreagenzien : Verschiedene Reagenzien wie Schwefelsäure und Salpetersäure werden für Substitutionsreaktionen verwendet .

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

o-Toluylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

- Chemie : Sie wird als Zwischenprodukt für die Synthese verschiedener organischer Verbindungen verwendet, darunter fluoreszierende Weißmacher und Polymerstabilisatoren .

- Biologie : Sie wird in der Produktion von Futtermittelzusätzen für Tiere verwendet .

- Medizin : Sie dient als Vorläufer für die Synthese von Pharmazeutika .

- Industrie : Sie wird in der Produktion von Pestiziden, Pigmenten und Farbstoffen verwendet .

Wirkmechanismus

Der Wirkmechanismus von o-Toluylsäure beinhaltet chemische Umwandlungen wie Oxidation oder Veresterung, um Derivate mit spezifischen Eigenschaften zu erhalten. Auf molekularer Ebene interagiert o-Toluylsäure mit anderen Reagenzien, um neue Bindungen zu bilden und Produkte mit den gewünschten Eigenschaften zu erzeugen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

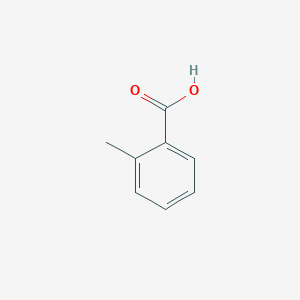

- p-Toluylsäure : Ein Isomer der o-Toluylsäure mit der Carboxylgruppe in para-Position.

- m-Toluylsäure : Ein weiteres Isomer mit der Carboxylgruppe in meta-Position .

Einzigartigkeit: o-Toluylsäure ist aufgrund ihrer spezifischen Position der Carboxylgruppe einzigartig, die ihre Reaktivität und die Arten der Derivate beeinflusst, die sie bilden kann. Dieser Positionsunterschied ermöglicht unterschiedliche Anwendungen und Reaktionen im Vergleich zu ihren Isomeren .

Eigenschaften

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52337-78-7 (cadmium salt) | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026161 | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

496 to 498 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-90-1, 25567-10-6 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NR3033Y0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 226 °F (NTP, 1992), 103.7 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of o-Toluic acid?

A1: this compound, also known as 2-methylbenzoic acid, has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques. This includes infrared spectrometry [, ], which provides information about functional groups, and rotational spectroscopy [, ], which reveals details about its structure and conformational dynamics in the gas phase.

Q3: How does the solubility of this compound vary in different solvents?

A3: The solubility of this compound has been studied in various solvents, including water, ethanol-water mixtures [], and binary mixtures of acetic acid with water or o-Xylene []. Research indicates that solubility is influenced by temperature and the composition of the solvent mixture.

Q4: How stable is this compound under different environmental conditions?

A4: While specific studies on the environmental degradation of this compound are limited in the provided research, some insights can be gleaned. Its adsorption behavior on different clay surfaces has been investigated [], which can impact its persistence and transport in soil environments.

Q5: What is the role of this compound in the copper-catalyzed rearrangement to m-cresol?

A5: this compound is a key starting material in the copper-catalyzed rearrangement to m-cresol, also known as the Keading process []. Research using techniques like X-ray diffractometry and thermal analysis has helped elucidate the intermediates and temperature-dependent transformations involved in this reaction.

Q6: Can this compound be synthesized through electrochemical methods?

A6: Yes, this compound can be synthesized electrochemically via the electrocarboxylation of o-chlorotoluene using carbon dioxide in N,N-dimethylformamide []. This method utilizes a sacrificial anode, typically aluminum or nickel, and a stainless steel cathode.

Q7: Have there been any computational studies on this compound and its derivatives?

A7: Computational chemistry has been employed to study this compound. Researchers have used theoretical calculations to understand the rotational barriers in this compound and its monohydrate [], providing insights into its conformational preferences. Additionally, studies have investigated the energy differences associated with interchanging the methyl group of this compound with a chlorine atom, aiming to rationalize structural similarities and differences with o-chlorobenzoic acid [].

Q8: What analytical techniques are used to quantify this compound?

A9: Several analytical methods have been employed to quantify this compound. These include High-Performance Liquid Chromatography (HPLC) with Ultraviolet detection (UV) for simultaneous determination of this compound alongside other related substances in complex mixtures [].

Q9: What are the environmental implications of this compound?

A10: this compound, as a byproduct of industrial processes and a potential atmospheric photo-oxidation product [], warrants investigation for its environmental impact. Studies have explored its adsorption on clay minerals, which can influence its fate and transport in the environment []. Further research is necessary to fully assess its ecotoxicological effects and degradation pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde](/img/structure/B127527.png)